molecular formula C8H17ClN2O B2414476 (2S)-2-Amino-N-cyclopentylpropanamide;hydrochloride CAS No. 2089642-44-2

(2S)-2-Amino-N-cyclopentylpropanamide;hydrochloride

Cat. No.: B2414476
CAS No.: 2089642-44-2
M. Wt: 192.69
InChI Key: PUIOLMHGLHOXRA-RGMNGODLSA-N
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Description

(2S)-2-Amino-N-cyclopentylpropanamide;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amides. It is characterized by the presence of an amino group attached to a cyclopentyl ring and a propanamide backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-cyclopentylpropanamide;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentylamine and (S)-2-bromo-propanamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The temperature is maintained at around 0-5°C to ensure the desired stereochemistry.

    Formation of Intermediate: The reaction between cyclopentylamine and (S)-2-bromo-propanamide leads to the formation of an intermediate compound.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of (2S)-2-Amino-N-cyclopentylpropanamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistency and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-N-cyclopentylpropanamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted amides, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-Amino-N-cyclopentylpropanamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-N-cyclopentylpropanamide;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-N-cyclohexylpropanamide: Similar structure but with a cyclohexyl ring.

    (2S)-2-Amino-N-cyclopropylpropanamide: Similar structure but with a cyclopropyl ring.

Uniqueness

(2S)-2-Amino-N-cyclopentylpropanamide;hydrochloride is unique due to its specific cyclopentyl ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopentylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-6(9)8(11)10-7-4-2-3-5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIOLMHGLHOXRA-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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